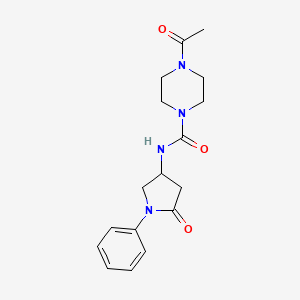
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic compound with potential pharmacological applications. Its structure features a piperazine moiety, which is known for diverse biological activities, including antitumor, antibacterial, and enzyme inhibition properties. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O4, with a molecular weight of 382.42 g/mol. The compound's structure includes a piperazine ring, which contributes to its biological activity.
Antibacterial Activity
Studies have shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, a series of synthesized piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . While specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential effectiveness.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, related compounds have shown strong inhibitory activity against urease and acetylcholinesterase (AChE) . The IC50 values for these activities ranged from 0.63 µM to 6.28 µM, indicating significant potency compared to standard inhibitors . This suggests that this compound may also exhibit similar enzyme inhibition capabilities.
Antitumor Activity
Research indicates that piperazine derivatives can possess antitumor properties. A study on phenylglycinamide derivatives revealed potent activity in mouse seizure models, hinting at broader therapeutic implications . Although specific studies on the antitumor effects of this compound are lacking, its structural characteristics align with known antitumor agents.
Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives related to this compound were synthesized and evaluated for their biological activities. The results indicated that compounds with similar piperazine structures exhibited varying degrees of antibacterial and enzyme inhibitory activities. For instance, the most active derivatives showed IC50 values significantly lower than standard drugs .
Case Study 2: Computational Studies
Computational docking studies have been employed to predict the interactions between these compounds and target proteins. These studies suggest that the binding affinity of such compounds to key enzymes could be leveraged for drug development .
Data Summary
Eigenschaften
IUPAC Name |
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13(22)19-7-9-20(10-8-19)17(24)18-14-11-16(23)21(12-14)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSFOKGUHSMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














